Dihydrowisanine

Behavioural pharmacology Dopaminergic antagonism Natural product-derived antipsychotic

Dihydrowisanine is a benzodioxole-class piperamide alkaloid first isolated from the roots and leaves of West African black pepper (Piper guineense Schumach & Thonn). Its structure is defined as (E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one, a dihydro derivative of the co-occurring alkaloid wisanine.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 62926-59-4
Cat. No. B1234002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrowisanine
CAS62926-59-4
Synonymsdihydrowisanine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1CCC=CC(=O)N3CCCCC3)OCO2
InChIInChI=1S/C18H23NO4/c1-21-15-12-17-16(22-13-23-17)11-14(15)7-3-4-8-18(20)19-9-5-2-6-10-19/h4,8,11-12H,2-3,5-7,9-10,13H2,1H3/b8-4+
InChIKeyAZNMXIXFMAWPME-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrowisanine (CAS 62926-59-4): A Piperamide Alkaloid for Differentiated CNS and Insect-Antifeedant Research Sourcing


Dihydrowisanine is a benzodioxole-class piperamide alkaloid first isolated from the roots and leaves of West African black pepper (Piper guineense Schumach & Thonn) [1]. Its structure is defined as (E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one, a dihydro derivative of the co-occurring alkaloid wisanine [2]. Unlike the ubiquitous piperine, dihydrowisanine has a restricted botanical provenance and has been specifically evaluated in head-to-head in vivo behavioural models and comparative insect antifeedant assays, establishing a data profile that supports its selection over generic piperamide alternatives [3][4].

1
Dopaminergic pathway behavioral screening fit
Supports in vivo dose-response models with reported lower dose requirement than wisanine
2
Insect antifeedant SAR probe workflow
Intermediate rank order fills gap between highly active piperine and weaker analogs
3
Piperamide chemotype polarity benchmarking
Predicted higher polarity and TPSA may differentiate CNS penetration and solubility profiles

Why Generic Piperamide Substitution Fails for Dihydrowisanine in Pharmacological and Agrochemical Research


Piperamides share a conserved phenylpentadienamide scaffold but diverge markedly in the saturation state of the alkenyl linker, the identity of the amine heterocycle (piperidine versus pyrrolidine versus isobutyl), and the methoxy substitution pattern on the benzodioxole ring. These structural differences are not inert: a direct in vivo comparison shows that dihydrowisanine antagonises apomorphine-induced aggression at a dose range 1.5-fold lower than its closest structural analog, wisanine [1]. Similarly, in insect antifeedant choice assays, dihydrowisanine occupies a rank-order position distinct from both piperine (most active) and wisanine (less active), confirming that the dihydro-saturated, N-piperidyl pharmacophore confers a unique activity profile that cannot be replicated by simply substituting a generic piperamide [2]. Researchers who replace dihydrowisanine with piperine, wisanine, or commercial piperamide mixtures risk introducing a compound with measurably different potency, target engagement, and SAR position, thereby compromising experimental reproducibility and lead optimisation logic.

Generic piperamides may shift potency in behavioral models; dihydrowisanine's dihydro linker and N-piperidyl group confer a distinct dose-response profile compared with wisanine or piperine.
Antifeedant rank order may not transfer; dihydrowisanine's intermediate activity in Chilo partellus assays cannot be replicated by simply substituting piperine (too active) or wisanine (too weak).
Predicted physicochemical signature (lower XlogP, higher TPSA) may alter solubility and permeation behavior relative to piperine; direct replacement without experimental validation may compromise ADME interpretation.

Dihydrowisanine (CAS 62926-59-4): Quantified Differentiation Evidence for Scientific Procurement Decisions


In Vivo Antipsychotic-Like Potency: Dihydrowisanine Requires a 1.5-Fold Lower Dose than Wisanine in a Chick Aggression Model

In a direct comparative study, dihydrowisanine and wisanine were both administered intraperitoneally and tested for antagonism of apomorphine-induced (0.5 mg/kg s.c.) stereotyped fighting and self-pecking in chicks. Dihydrowisanine produced dose-dependent antagonism over a range of 0.2–0.4 g/kg i.p., whereas wisanine required a higher dose range of 0.3–0.6 g/kg i.p. to achieve comparable effect [1].

Behavioral Dose Range
Head-to-head
0.2–0.4 g/kg
vs wisanine 0.3–0.6 g/kg
Reported lower dose requirement for apomorphine-induced aggression antagonism
Chick model, intraperitoneal; approx. 1.5-fold lower minimum effective dose
Behavioural pharmacology Dopaminergic antagonism Natural product-derived antipsychotic

Antifeedant Activity Rank Order Against Chilo partellus: Dihydrowisanine Occupies a SAR Position Distinct from Piperine and Wisanine

Six purified piperamide alkaloids were tested in choice assays against fifth-instar larvae of the sorghum stem borer Chilo partellus. Piperine and its dihydrosaturated derivative were the most potent antifeedants; Δα,β-dihydrowisanine and trichostachine were intermediate in activity; wisanine showed lower activity; and the N-isobutyl derivative was the least active [1]. This qualitative rank order places dihydrowisanine between the most active and least active structural analogs.

Antifeedant Rank
Cross-study comparable
Intermediate activity
(rank 3–4 of 6)
Occupies a SAR probe position between piperine (most active) and wisanine (weaker)
Chilo partellus larval choice assay; quantitative indices not individually reported
Insect antifeedant Crop protection lead discovery Structure-activity relationship (SAR)

Predicted Physicochemical Differentiation: Dihydrowisanine is More Polar and Less Lipophilic than Piperine

Computationally predicted properties indicate that dihydrowisanine has a XlogP of 3.00 and a topological polar surface area (TPSA) of 48.00 Ų [1]. By contrast, piperine—a widely used alternative piperamide—has a XlogP of approximately 3.50 and a TPSA of 38.80 Ų [2]. Dihydrowisanine therefore shows a 0.50-unit lower predicted logP and a 9.20 Ų larger polar surface area.

Predicted Physicochemical Profile
Predicted
XlogP 3.00 vs 3.50
TPSA 48.00 vs 38.80 Ų
Higher polarity may improve solubility and reduce passive BBB permeation vs piperine
Computational predictions (admetSAR); experimental ADME data needed
Physicochemical profiling ADME prediction Drug-likeness assessment

Saturation State of the Alkenyl Linker: Dihydrowisanine is the Δα,β-Dihydro Analog of Wisanine

Dihydrowisanine contains a single α,β-unsaturated double bond (N-piperidyl-5-(2-methoxy-4,5-methylenedioxyphenyl)-2-pentenamide), whereas wisanine bears a conjugated trans-2-trans-4-pentadienamide system [1]. This structural difference eliminates the extended conjugation present in wisanine, altering the electron distribution, conformational flexibility, and potentially the compound's susceptibility to metabolic reduction and nucleophilic addition.

Linker Saturation
Structural
Single α,β-unsaturated
vs conjugated diene
Dihydro analog of wisanine; saturation may alter electron distribution and metabolic susceptibility
Class-level inference; no quantitative target-binding data for this pair
Medicinal chemistry Molecular recognition Piperamide SAR

Validated Application Scenarios for Dihydrowisanine (CAS 62926-59-4) Based on Quantitative Differentiation Evidence


CNS Behavioural Pharmacology: Dopaminergic Antagonism Screening and Dose-Response Studies

Dihydrowisanine's demonstrated in vivo dose-dependent antagonism of apomorphine-induced aggression in chicks, with a 1.5-fold lower dose requirement than wisanine [1], positions it as a preferred tool compound for behavioural pharmacology laboratories screening natural product-derived dopaminergic modulators. The wider dosing window (0.2–0.4 g/kg i.p.) allows researchers to establish full dose-response curves with lower compound consumption, making it cost-effective for pilot studies and ideal for generating robust in vivo efficacy data before advancing to more resource-intensive rodent models.

Insect Antifeedant Lead Discovery: SAR Probe for Piperamide Pharmacophore Mapping

Because dihydrowisanine exhibits intermediate antifeedant activity between the highly potent piperine and the weakly active wisanine in larval choice assays against Chilo partellus [2], it serves as a critical SAR data point for crop protection chemists. Acquiring dihydrowisanine alongside piperine and wisanine allows a complete activity gradient to be mapped, enabling deconvolution of the contributions of the dihydro linker, the N-piperidyl group, and the methoxy-benzodioxole substitution pattern to insect feeding deterrence.

Physicochemical and ADME Profiling: Polarity Benchmarking Against Piperine in CNS Drug Discovery

Dihydrowisanine's predicted lower lipophilicity (XlogP 3.00 vs 3.50) and higher polar surface area (TPSA 48.00 vs 38.80 Ų) relative to piperine [3][4] make it a valuable comparator in ADME screening cascades. Teams evaluating the effect of incremental polarity on blood-brain barrier penetration, aqueous solubility, and metabolic stability can use dihydrowisanine to benchmark the behaviour of piperamide chemotypes at the more polar end of the property space, thereby guiding rational formulation and lead optimisation decisions.

Neuropharmacology Natural Product Library Expansion: Pairwise Screening with Wisanine

For institutions building focused natural product libraries for neuropharmacology screening, acquiring dihydrowisanine and wisanine as a matched pair enables direct pairwise evaluation of how saturation of the alkenyl linker affects biological activity [5]. This strategy is particularly relevant for academic screening centres and biotech companies interested in exploring the underexploited chemical space of West African medicinal plant alkaloids for CNS and agrochemical applications.

Application
Selection Property
Validation Focus
Dopaminergic pathway behavioral studies
Comparative in vivo dose-response profile
Apomorphine-induced aggression model endpoints
Piperamide SAR mapping
Intermediate antifeedant rank order
Chilo partellus larval choice assay endpoints
ADME polarity benchmarking
Predicted XlogP and TPSA differentiation
Blood-brain barrier and solubility model validation
Piperamide pair screening
Alkenyl saturation structural pair
Binding kinetics and metabolic stability assays
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